Cas no 723308-58-5 (tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate)
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-propanyl (3r,4r)-4-amino-3-methyl-1-piperidinecarboxyl Ate
- (3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
- AS-53362
- SCHEMBL1339286
- tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate
- (3R,4R)-1-Boc-4-amino-3-methylpiperidine
- t-Butyl trans-4-amino-3-methylpiperidine-1-carboxylate
- tert-?Butyl trans-?4-Amino-?3-?methylpiperidine-?1-?carboxylate
- P21126
- (3R, 4R)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- CS-0100337
- MFCD18791218
- TERT-BUTYL(3R,4R)-4-AMINO-3-METHYLPIPERIDINE-1-CARBOXYLATE
- DB-144709
- rel-tert-Butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
- tert-butyl (3R,4R)-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride
- P16375
- t-Butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
- A900238
- trans-1-Boc-3-methylpiperidin-4-amine
- 1428341-13-2
- 1-Boc-(3R,4R)-4-amino-3-methylpiperidine
- MFCD22396720
- UMBWKSXEVUZEMI-RKDXNWHRSA-N
- AKOS037644407
- 723308-58-5
-
- MDL: MFCD22396720
- Inchi: 1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
- InChI Key: UMBWKSXEVUZEMI-RKDXNWHRSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H]([C@H](C)C1)N)=O
Computed Properties
- Exact Mass: 214.168127949g/mol
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.6Ų
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1019-1g |
(3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
723308-58-5 | 97% | 1g |
13399.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1019-5g |
(3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
723308-58-5 | 97% | 5g |
49864.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1019-500mg |
(3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
723308-58-5 | 97% | 500mg |
7123.56CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1019-250mg |
(3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
723308-58-5 | 97% | 250mg |
3985.8CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1019-100mg |
(3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
723308-58-5 | 97% | 100mg |
2416.92CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1019-50mg |
(3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
723308-58-5 | 97% | 50mg |
1636.72CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D711142-100mg |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate |
723308-58-5 | 97% | 100mg |
$180 | 2024-07-21 | |
| eNovation Chemicals LLC | D711142-250MG |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate |
723308-58-5 | 97% | 250mg |
$270 | 2024-07-21 | |
| eNovation Chemicals LLC | D711142-500MG |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate |
723308-58-5 | 97% | 500mg |
$455 | 2024-07-21 | |
| eNovation Chemicals LLC | D711142-1G |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate |
723308-58-5 | 97% | 1g |
$680 | 2024-07-21 |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Suppliers
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
Professional Introduction to Tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS No. 723308-58-5)
Ter-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate, identified by its CAS number 723308-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its stereochemistry and functional groups, make it a valuable scaffold for the development of novel bioactive molecules.
The stereochemical configuration of tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate is particularly noteworthy, as it influences the compound's interaction with biological targets. The presence of the (3R,4R) configuration suggests a high degree of specificity in its binding affinity, which is crucial for drug design. This stereochemical purity is often achieved through advanced synthetic methodologies that ensure optimal yields and minimal racemization, making it a preferred choice for researchers aiming to develop enantiomerically pure compounds.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Piperidine derivatives have been extensively studied due to their role as key pharmacophores in various drugs. For instance, tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate has been explored as a potential intermediate in the synthesis of drugs targeting neurological disorders. Its structural motif is reminiscent of several FDA-approved medications that exhibit potent activity against conditions such as depression and anxiety.
The pharmacological relevance of this compound is further underscored by its potential role in modulating neurotransmitter systems. Piperidine-based molecules are known to interact with receptors and enzymes involved in the central nervous system, making them attractive candidates for treating neurodegenerative diseases. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties, which could be exploited for the development of treatments for Alzheimer's and Parkinson's diseases.
Synthetic approaches to obtaining high-purity tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate involve multi-step organic transformations that require precise control over reaction conditions. Advanced catalytic systems and chiral auxiliaries are often employed to achieve the desired stereochemical outcome. The synthesis typically begins with the preparation of a chiral piperidine core, followed by functionalization at the 3-position with a methyl group and at the 4-position with an amino group. The tert-butyl ester group is then introduced to stabilize the intermediate during further chemical modifications.
The versatility of tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate extends beyond its use as an intermediate in drug synthesis. It has also been investigated as a building block for designing novel ligands in chemical biology studies. These ligands can be used to probe the function of specific biological targets by binding to enzymes or receptors with high selectivity. Such studies contribute valuable insights into disease mechanisms and help identify new therapeutic opportunities.
The growing interest in this compound is also driven by advancements in computational chemistry and molecular modeling techniques. These tools allow researchers to predict the binding affinity and pharmacokinetic properties of tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate before conducting expensive experimental trials. By integrating experimental data with computational predictions, scientists can optimize the structure of this compound to enhance its biological activity while minimizing potential toxicity.
In conclusion, tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its stereochemical purity and functional diversity make it an invaluable asset in drug discovery efforts aimed at treating neurological disorders and other diseases. As research continues to uncover new insights into its biological activity, this compound is poised to play an increasingly important role in the development of next-generation medications.
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